![molecular formula C12H10N2O2 B1618090 3-Nitro-N-phenylbenzenamine CAS No. 4531-79-7](/img/structure/B1618090.png)
3-Nitro-N-phenylbenzenamine
Overview
Description
3-Nitro-N-phenylbenzenamine is an organic compound that appears as red needle or flake crystals . It is soluble in ethanol, ether, and benzene .
Synthesis Analysis
The synthesis of 3-Nitro-N-phenylbenzenamine can be achieved by the decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as the reaction medium . The urethane can be formed by the reaction of a nitrophenol with an aromatic isocyanate .Molecular Structure Analysis
The molecular formula of 3-Nitro-N-phenylbenzenamine is C12H10N2O2 . It has a molecular weight of 214.22 . The structure of this compound can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Nitro-containing compounds like 3-Nitro-N-phenylbenzenamine are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis
3-Nitro-N-phenylbenzenamine has a melting point of 114 °C . Its boiling point is predicted to be 359.3±25.0 °C . The density is predicted to be 1.280±0.06 g/cm3 . The pKa is predicted to be -1.11±0.30 .Scientific Research Applications
Detection of Nitro Compounds
3-Nitro-N-phenylbenzenamine: can be used in the development of sensors for the detection of nitro compounds. These sensors are crucial for identifying substances that have potential use in explosives, as well as monitoring environmental pollution caused by these compounds .
Energetic Materials
Due to its nitrogen-rich structure, 3-Nitro-N-phenylbenzenamine is a candidate for creating energetic materials. These materials are essential in various applications such as explosives, propellants, and gas generators .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-nitro-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRHTFXMONFRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196470 | |
Record name | 3-Nitro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4531-79-7 | |
Record name | 3-Nitro-N-phenylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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